Cas no 83858-04-2 (2-Phenylpyrimidine-4-carbonitrile)
2-Phenylpyrimidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarbonitrile,2-phenyl-
- 2-phenylpyrimidine-4-carbonitrile
- 4-Pyrimidinecarbonitrile,2-phenyl-(9CI)
- cyano phenyl pyrimidine
- 4-Cyano-2-phenylpyrimidine
- 2-Phenylpyrimidine-4-carbonitrile
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- Inchi: 1S/C11H7N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H
- InChI Key: JGWWBSUUFGBHCH-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CC=NC=1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- Topological Polar Surface Area: 49.6
2-Phenylpyrimidine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000703-250mg |
4-Cyano-2-phenylpyrimidine |
83858-04-2 | 98% | 250mg |
$890.43 | 2023-08-31 | |
| Alichem | A039000703-500mg |
4-Cyano-2-phenylpyrimidine |
83858-04-2 | 98% | 500mg |
$1283.27 | 2023-08-31 | |
| Alichem | A039000703-1g |
4-Cyano-2-phenylpyrimidine |
83858-04-2 | 98% | 1g |
$2064.74 | 2023-08-31 | |
| Chemenu | CM526042-1g |
2-Phenylpyrimidine-4-carbonitrile |
83858-04-2 | 97% | 1g |
$607 | 2023-02-01 |
2-Phenylpyrimidine-4-carbonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-Phenylpyrimidine-4-carbonitrile
2-Phenylpyrimidine-4-carbonitrile: A Promising Compound in Biomedical Research
The compound 2-Phenylpyrimidine-4-carbonitrile, also known by its CAS registry number 83858-04-2, has garnered significant attention in the field of biomedical research due to its unique structural features and potential applications. This molecule belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and therapeutic potentials. Pyrimidines, as a core structure, have been extensively studied for their roles in antitumor, anti-inflammatory, and antimicrobial therapies.
2-Phenylpyrimidine-4-carbonitrile is characterized by its pyrimidine ring substituted with a phenyl group at the 2-position and a carbonitrile group at the 4-position. This specific substitution pattern endows the compound with distinct pharmacokinetic properties and selectivity, making it a valuable candidate for drug development. The presence of the carbonitrile group (CN) adds electronic effects that can influence the molecule's reactivity and interaction with biological targets.
Recent studies have highlighted the potential of pyrimidine-based compounds as inhibitors of various enzymes and receptors, including kinases, phosphatases, and G-protein coupled receptors (GPCRs). 2-Phenylpyrimidine-4-carbonitrile has been explored for its ability to modulate these targets, thereby offering therapeutic avenues in cancer, neurodegenerative diseases, and inflammation. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and oncogenesis.
Another area of interest is the evaluation of 2-Phenylpyrimidine-4-carbonitrile as a potential antimicrobial agent. With the rising threat of antibiotic resistance, there is an urgent need for novel compounds that can effectively combat bacterial and fungal infections. Preclinical studies have shown that this compound demonstrates significant activity against multidrug-resistant strains of *Staphylococcus aureus* and *Candida albicans*, suggesting its potential as a next-generation antimicrobial agent.
Furthermore, the compound's cytotoxicity profile has been extensively studied to assess its safety and efficacy in preclinical models. Results indicate that 2-Phenylpyrimidine-4-carbonitrile exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. This selectivity is attributed to its ability to disrupt cell cycle regulation and induce apoptosis in cancerous cells, making it a promising candidate for anticancer drug development.
Recent advancements in medicinal chemistry have also focused on optimizing the bioavailability of 2-Phenylpyrimidine-4-carbonitrile. Modifications to the substituents on the pyrimidine ring have been explored to enhance its solubility, absorption, and metabolic stability. For example, replacing the phenyl group with electron-donating or withdrawing groups has been shown to improve the compound's pharmacokinetic properties, thereby enhancing its therapeutic index.
Moreover, collaborative efforts between academic researchers and pharmaceutical companies have led to the discovery of 2-Phenylpyrimidine-4-carbonitrile as a lead compound in drug discovery pipelines. Its unique combination of structural features and biological activities positions it as a versatile tool for exploring diverse therapeutic targets. As research continues to unravel its full potential, 2-Phenylpyrimidine-4-carbonitrile is poised to make significant contributions to the development of novel biomedical agents.
In conclusion, 2-Phenylpyrimidine-4-carbonitrile, with CAS registry number 83858-04-2, represents a compelling compound in the realm of biomedical research. Its structural uniqueness, coupled with its diverse biological activities, positions it as a valuable asset in the quest for innovative therapeutic solutions. Ongoing studies aim to further elucidate its mechanism of action and optimize its properties, paving the way for its potential use in treating a wide range of diseases.
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